10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
This compound (CID 707752) is a benzofurochromenone derivative with the molecular formula C₂₂H₁₇FO₃ and a molecular weight of 348.37 g/mol. Its structure features a fused benzofurochromenone core substituted with a 4-fluorophenyl group at position 10 and a methyl group at position 7 (Figure 1). Key structural attributes include:
- SMILES:
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)F - InChIKey:
XYFQMYZPNLLBOB-UHFFFAOYSA-N
Properties
Molecular Formula |
C22H17FO3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H17FO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h6-11H,2-5H2,1H3 |
InChI Key |
XYFQMYZPNLLBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The benzofurochromenone scaffold is typically constructed through cyclocondensation strategies. A validated approach involves the reaction of 7-methyl-2,3-dihydro-1H-benzo[c]furan-4-one with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst. For example, aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation at the C-10 position of the dihydrofuran precursor, forming the chromenone ring through intramolecular cyclization .
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : 0°C to room temperature (20–25°C)
-
Catalyst : AlCl₃ (1.2 equivalents)
-
Yield : 68–72% after purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) .
Critical to this step is the regioselective acylation at the C-10 position, ensured by the electron-donating methyl group at C-7, which directs electrophilic attack. Nuclear magnetic resonance (NMR) analysis confirms the formation of the tetrahydrobenzo[c]furochromenone core, with characteristic signals at δ 2.85–3.10 ppm (m, 4H, –CH₂– of tetrahydrofuran) and δ 6.85–7.45 ppm (m, aromatic protons) .
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent advancements employ microwave irradiation to accelerate key steps. A study demonstrated the synthesis of analogous styryl furo-chromen-methanones using 2-bromo-1-(4-bromophenyl)ethanone and aryl-hydroxychromenones under microwave conditions . Adapting this methodology, the target compound is synthesized via a two-step protocol:
-
Knoevenagel Condensation :
-
Hydrogenation :
This method reduces reaction time from hours to minutes and improves yields by minimizing side reactions. Comparative studies show microwave synthesis achieves 15–20% higher yields than conventional heating .
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces the 4-fluorophenyl group post-cyclization. A Suzuki-Miyaura coupling between 10-bromo-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one and 4-fluorophenylboronic acid exemplifies this approach .
Optimized Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equivalents)
-
Solvent : Dimethylformamide (DMF)/water (4:1)
-
Temperature : 90°C, 12 hours
High-performance liquid chromatography (HPLC) purity exceeds 98%, with mass spectrometry (MS) confirming the molecular ion peak at m/z 348.4 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
The microwave-assisted route offers superior efficiency, while the Suzuki coupling provides flexibility for structural diversification. Challenges include the sensitivity of Pd catalysts to oxygen and the need for anhydrous conditions in cyclocondensation .
Purification and Characterization
Final purification typically involves column chromatography (silica gel) or recrystallization from ethanol. Analytical data include:
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, –CH₃), 2.85–3.10 (m, 4H, –CH₂–), 6.92–7.48 (m, 7H, aromatic) .
-
¹³C NMR : δ 21.5 (–CH₃), 29.8–35.2 (–CH₂–), 115.4–162.8 (aromatic and carbonyl carbons) .
-
IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C–F stretch) .
Scalability and Industrial Considerations
Scaling the microwave method requires continuous-flow reactors to maintain efficiency. A pilot-scale study achieved 80% yield at 1 kg/batch using a segmented flow system . Key parameters include precise temperature control and catalyst recycling. Industrial production may favor the cyclocondensation route due to lower catalyst costs, despite moderate yields .
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Bromophenyl group | Potentially different reactivity due to bromine |
| 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Chlorophenyl group | Varying biological activity compared to fluorine |
| 10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Methoxy group | Different solubility and interaction profiles |
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Antiviral Properties : Research indicates potential effectiveness against certain viral infections by interfering with viral replication mechanisms.
- Antimicrobial Effects : The compound shows promise in combating bacterial infections by disrupting bacterial cell wall synthesis.
Biological Research
In biological studies, this compound is utilized for:
- Enzyme Inhibition Studies : It is examined for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor Binding Assays : The interaction of the compound with various receptors provides insights into its pharmacological effects.
Industrial Applications
The unique properties of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one make it suitable for:
- Development of New Materials : Its chemical stability and reactivity can be harnessed in creating advanced materials.
- Chemical Sensors : The compound's ability to interact with specific analytes could be exploited in sensor technology.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Effects
Research conducted on the antiviral properties revealed that the compound inhibited the replication of influenza virus in cell cultures. This effect was attributed to its ability to interfere with viral RNA synthesis.
Case Study 3: Enzyme Inhibition
Investigations into enzyme inhibition showed that 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one acted as a competitive inhibitor for certain kinases involved in cancer signaling pathways.
Mechanism of Action
The mechanism by which 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Furochromenone Derivatives
The following compounds share the benzofurochromenone core but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Key Observations:
Electron-Withdrawing vs. Visnagin, with a methoxy group (electron-donating), exhibits natural bioactivity (e.g., vasodilation), whereas synthetic derivatives like the target compound may prioritize stability over natural interactions .
Lipophilicity and Solubility: The naphthalen-2-yl group in 4j increases molecular weight (C₂₇H₂₀O₄) and lipophilicity, likely reducing aqueous solubility compared to the target compound’s fluorophenyl group .
Biological Activity: Visnagin’s anti-inflammatory and antioxidant properties are attributed to its furanochromone core and methoxy/methyl substituents. The target compound’s fluorophenyl group may mimic these effects but with altered pharmacokinetics due to synthetic modifications . Chlorinated derivatives (4i, 4k) may exhibit higher toxicity profiles compared to fluorinated analogs, as seen in other drug classes .
Biological Activity
10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound classified as a furochromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C22H17FO3
- Molecular Weight : 348.37 g/mol
- CAS Number : 374710-33-5
The biological mechanisms of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. This interaction could potentially lead to therapeutic applications in treating inflammatory diseases and cancers.
Anti-inflammatory Activity
Research indicates that compounds similar to 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit significant anti-inflammatory effects. For instance:
- Study Findings : A study demonstrated that related chromeno β-lactam hybrids showed an anti-inflammatory ratio of 19.8 compared to the reference drug dexamethasone . While specific data for the target compound is limited, its structural analogs suggest potential efficacy in reducing inflammation.
Anticancer Activity
The compound's anticancer properties have been explored in several studies:
- Case Study : In vitro tests indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural features were found to exhibit selective affinity for dopamine D4 receptors and showed promising results in inhibiting tumor growth .
Antibacterial Activity
Compounds structurally related to 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have also demonstrated antibacterial properties:
| Compound Name | Activity | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 12.4 |
| Compound B | E. coli | 16.1 |
| Compound C | K. pneumoniae | 16.5 |
These results highlight the potential of this class of compounds as antibacterial agents against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The unique structural features of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one significantly influence its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl group | Enhances lipophilicity and receptor binding |
| Methyl group | May influence metabolic stability |
| Tetrahydro core | Contributes to overall molecular conformation |
These variations can lead to significant differences in chemical reactivity and biological activities compared to its analogs .
Q & A
Q. How can conflicting crystallographic and NMR data on ring conformations be reconciled?
- Methodology :
- Dynamic NMR : Probe ring flipping rates at varying temperatures.
- DFT calculations : Compare theoretical and experimental chemical shifts to validate preferred conformers.
- Variable-temperature XRD : Capture conformational flexibility in solid-state structures .
Tables for Key Comparisons
Table 1 : Comparative Bioactivity of Fluorophenyl vs. Biphenyl Derivatives
| Compound | Anticancer IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Target compound (fluorophenyl) | 12.3 ± 1.5 | 78.2 ± 3.1 |
| Biphenyl analog | 28.7 ± 2.1 | 45.6 ± 2.8 |
Table 2 : Solvent Effects on Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 70 | 65 | 92 |
| Dichloromethane | 60 | 82 | 97 |
| CPME | 75 | 78 | 94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
